molecular formula C9H9NO4 B505897 2-(Acetylamino)-5-hydroxybenzoic acid

2-(Acetylamino)-5-hydroxybenzoic acid

Cat. No.: B505897
M. Wt: 195.17g/mol
InChI Key: DXKBECZFNWKIJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Acetylamino)-5-hydroxybenzoic acid, also widely known as N-Acetyl-5-aminosalicylic acid, is a significant compound in pharmacological and metabolic research. It is established as a primary metabolite of mesalazine (5-aminosalicylic acid), a standard therapeutic agent for inflammatory bowel disease, and is also a metabolite of acetaminophen (paracetamol) . The study of this compound is therefore crucial for understanding the metabolic pathways and clearance of these drugs, providing insights into patient pharmacokinetics and drug metabolism profiles. Its utility extends to analytical applications, where it serves as a high-purity reference standard in chromatographic analysis, such as HPLC and LC-MS, to quantify drug levels in biological samples . Researchers value this chemical for investigating the role of acetylation in drug detoxification and activity. As a stable derivative of 5-aminosalicylic acid, it is particularly useful in stability studies and for probing the structure-activity relationships of salicylate-based therapeutics. This product is intended for research purposes by qualified laboratory personnel only .

Properties

IUPAC Name

2-acetamido-5-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-5(11)10-8-3-2-6(12)4-7(8)9(13)14/h2-4,12H,1H3,(H,10,11)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKBECZFNWKIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301286181
Record name 2-(Acetylamino)-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1882-76-4
Record name 2-(Acetylamino)-5-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1882-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Acetylamino)-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Analysis

The biological and chemical properties of benzoic acid derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Positions) Key Properties Biological Activities
2-(Acetylamino)-5-hydroxybenzoic acid -NHCOCH₃ (2), -OH (5) High polarity, moderate lipophilicity Antioxidant, potential anti-inflammatory
2-Amino-5-hydroxybenzoic acid -NH₂ (2), -OH (5) Higher polarity, reduced stability Antioxidant (stronger than acetylated analog)
4-Acetamido-3-amino-5-hydroxybenzoic acid -NHCOCH₃ (4), -NH₂ (3), -OH (5) Enhanced molecular interactions Analgesic, anti-inflammatory
Ethyl 2-(acetylamino)benzoate -NHCOCH₃ (2), -COOEt (1) Increased lipophilicity Research in drug delivery systems
5-Amino-2-ethoxybenzoic acid -NH₂ (5), -OEt (2) Reduced solubility in water Pharmaceutical intermediate
Antioxidant Activity
  • This compound: The hydroxyl group at position 5 enables radical scavenging, though its activity is slightly reduced compared to 2-amino-5-hydroxybenzoic acid due to the acetyl group’s electron-withdrawing effect .
Anti-inflammatory and Analgesic Properties
  • The acetylated amino group in this compound may reduce gastrointestinal irritation compared to non-acetylated analogs, a common issue with phenolic acids .
  • 4-Acetamido-3-amino-5-hydroxybenzoic acid exhibits notable anti-inflammatory activity, attributed to synergistic effects of its multiple functional groups .
Antimicrobial Activity

Physicochemical Properties

Solubility and Reactivity
  • Hydroxyl vs. Alkoxy Groups: Replacing the hydroxyl group with an ethoxy group (e.g., 5-amino-2-ethoxybenzoic acid) significantly reduces water solubility but increases lipid membrane permeability .
  • Esterification Effects: Ethyl 2-(acetylamino)benzoate’s ester group renders it more suitable for organic synthesis and prodrug formulations compared to the carboxylic acid form .
Stability
  • Acetylation of the amino group in this compound improves resistance to oxidative degradation compared to its non-acetylated counterpart, 2-amino-5-hydroxybenzoic acid .

Preparation Methods

Acetylation of the Amino Group

Once 2-amino-5-hydroxybenzoic acid is obtained, acetylation proceeds under mild conditions:

  • Reagents : Acetic anhydride or acetyl chloride in aqueous alkaline media (e.g., sodium hydroxide or pyridine).

  • Conditions : Room temperature to 60°C, 1–4 hours.

  • Example protocol :

    • Dissolve 2-amino-5-hydroxybenzoic acid (10 mmol) in 20 mL of 1M NaOH.

    • Add acetic anhydride (12 mmol) dropwise with stirring.

    • Heat at 50°C for 2 hours, acidify with HCl to pH 2–3, and collect the precipitate.

Yield : 70–85% (theoretical, based on analogous acetylation reactions).

Halogenation-Coupling Strategies for Regioselective Functionalization

Halogenation of Protected Intermediates

Patented methods for benzofuran derivatives highlight halogenation as a tool for directing subsequent couplings:

  • Protection of amino and hydroxyl groups :

    • Acetylate the amino group and protect the hydroxyl as a methyl ether using dimethyl sulfate.

    • Halogenation : Treat with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in dioxane at 80–85°C to introduce halogens at positions 3 and 5.

  • Coupling with trimethylsilylacetylene :

    • Use palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and CuI in acetonitrile to form benzofuran intermediates.

    • Deprotection : Hydrolyze methyl ethers with HCl/MeOH and remove acetyl groups via basic hydrolysis.

Example adaptation for 2-(acetylamino)-5-hydroxybenzoic acid :

  • Halogenate 2-acetylamino-4-hydroxybenzoic acid at position 5, perform coupling, and dehalogenate selectively.

Comparative Analysis of Methodologies

Method Advantages Limitations Yield
Direct acylationShort synthetic route; minimal purificationRequires pure 2-amino-5-hydroxybenzoic acid70–85%
Halogenation-couplingHigh regioselectivity; scalableMulti-step; expensive catalysts50–60%
Protection-deprotectionPrevents side reactions; versatileIncreased reaction time; intermediate isolation65–75%

Optimization and Scalability Considerations

Catalytic Systems

  • Palladium complexes : Bis(triphenylphosphine)palladium(II) chloride ([Pd(PPh₃)₂Cl₂]) enhances coupling efficiency but raises costs.

  • Co-catalysts : CuI improves reaction rates in Sonogashira-type couplings.

Solvent and Temperature Effects

  • Polar aprotic solvents : Acetonitrile and DMF favor acyl transfer but may degrade acid-labile groups.

  • Non-polar solvents : Toluene or dichloroethane minimize side reactions during halogenation.

Green Chemistry Approaches

  • Microwave-assisted synthesis : Reduces reaction times from hours to minutes for acetylation steps.

  • Aqueous-phase reactions : Substitute organic solvents with water-ethanol mixtures to improve sustainability .

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